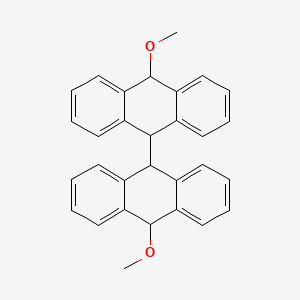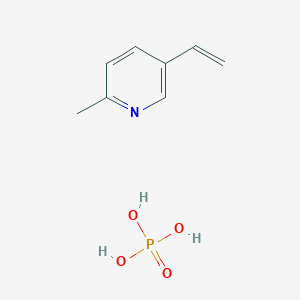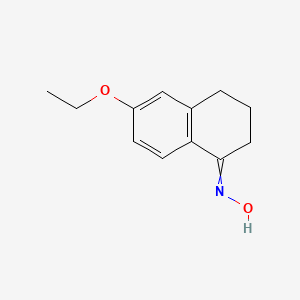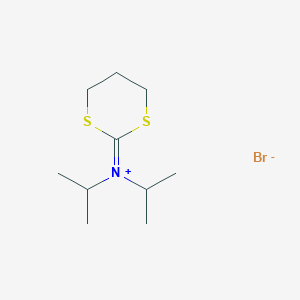
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide is a chemical compound with a unique structure that includes a dithiane ring and an iminium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide typically involves the reaction of diisopropylamine with a dithiane derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. Common reagents used in this synthesis include carbon tetrabromide and other brominating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide involves its interaction with molecular targets through its iminium ion. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various molecular pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisopropylamine: A secondary amine used in organic synthesis.
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Triisopropylamine: Another tertiary amine with similar applications but higher steric hindrance.
Uniqueness
N,N-Di(propan-2-yl)-1,3-dithian-2-iminium bromide is unique due to its combination of a dithiane ring and an iminium ion, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
66236-77-9 |
|---|---|
Molekularformel |
C10H20BrNS2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
1,3-dithian-2-ylidene-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C10H20NS2.BrH/c1-8(2)11(9(3)4)10-12-6-5-7-13-10;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LQTOVTRSVUHMHU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[N+](=C1SCCCS1)C(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


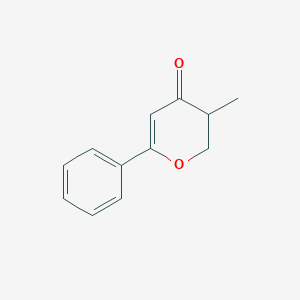

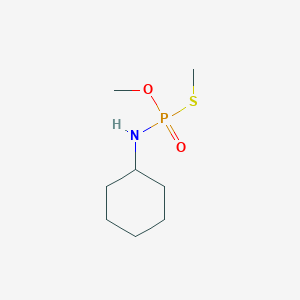

![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
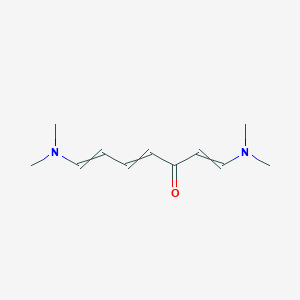
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
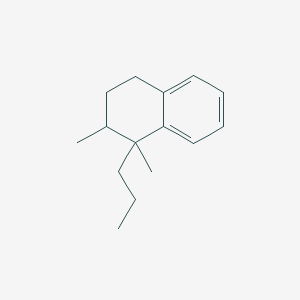
![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)
